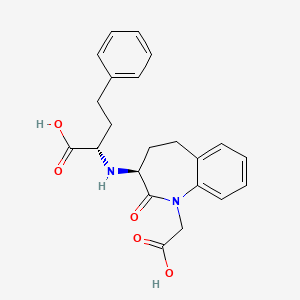

Benazeprilat

Description

This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor. The physiologic effect of this compound is by means of Decreased Blood Pressure.

This compound is the active metabolite of benazepril, a carboxyl-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Once the prodrug benazepril is metabolized to this compound in the liver, this compound competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

This compound is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source

See also: Benazepril (active moiety of); Benazepril Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRIHWFJGRSBP-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024701 | |

| Record name | Benazeprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86541-78-8 | |

| Record name | Benazeprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazeprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazeprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazeprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRM708L703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benazeprilat on Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of benazeprilat, the active metabolite of the prodrug benazepril, on angiotensin-converting enzyme (ACE). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This document delves into the molecular interactions, quantitative inhibitory data, detailed experimental protocols, and the broader physiological context of this compound's function.

Introduction: The Renin-Angiotensin-Aldosterone System and the Role of this compound

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1] A key enzyme in this pathway is the angiotensin-converting enzyme (ACE), a zinc-dependent metallopeptidase.[2][3] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and sodium and water retention, all of which contribute to an elevation in blood pressure.[1]

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[4] It is a prodrug that is rapidly metabolized in the liver to its active form, this compound.[5] this compound is a potent, non-sulfhydryl competitive inhibitor of ACE.[6][7] By inhibiting ACE, this compound disrupts the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[8]

Molecular Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of the angiotensin-converting enzyme. The active site of ACE contains a zinc ion (Zn2+) that is essential for its catalytic activity.[2][9] this compound, through its carboxyl and carbonyl groups, interacts with and chelates the zinc ion in the active site of ACE.[2] This strong interaction prevents the binding of the natural substrate, angiotensin I, thereby competitively inhibiting the enzymatic conversion to angiotensin II. The binding of this compound to the active site of ACE is a reversible process.

Quantitative Data on ACE Inhibition

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While a definitive, universally cited in vitro IC50 or Ki value for this compound is not consistently reported across the literature, its high potency is well-established. For comparative purposes, the IC50 values for several common ACE inhibitors are provided in the table below. It is important to note that IC50 values can vary depending on the experimental conditions, such as the substrate used and the source of the ACE enzyme.[10]

| ACE Inhibitor | IC50 (nM) | Substrate | ACE Source |

| Perindoprilat | 1.05 | Not Specified | Not Specified |

| Enalaprilat | 1.94 | Not Specified | Not Specified |

| Imidaprilat | 2.6 | Not Specified | Not Specified |

| Ramiprilat | 5 | Not Specified | Not Specified |

| Captopril | 6 | Not Specified | Not Specified |

| Lisinopril | 1.2 | Not Specified | Not Specified |

Note: The IC50 values are presented to provide a general comparison of the potency of different ACE inhibitors. Direct comparison should be made from studies using identical experimental conditions.

One study in cats reported an IC50 value of approximately 4.3 µM for this compound's inhibition of ACE, though it is important to consider that this was an in vivo study and may not directly reflect the in vitro potency on purified enzyme.

Experimental Protocols for Determining ACE Inhibition

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of this compound on ACE.

In Vitro ACE Inhibition Assay using Spectrophotometry

This method is based on the measurement of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.[11]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, Cat. No. A6778)

-

Hippuryl-Histidyl-Leucine (HHL) (substrate)

-

This compound (or other inhibitors)

-

Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate

-

Deionized water

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE (e.g., 0.1 U/mL) in borate buffer.

-

Prepare a stock solution of HHL (e.g., 8 mM) in borate buffer.

-

Prepare a series of dilutions of this compound in deionized water.

-

-

Assay:

-

In a microcentrifuge tube, add 20 µL of the this compound solution (or deionized water for the control).

-

Add 10 µL of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 62.5 µL of 1 M HCl.

-

-

Extraction and Measurement:

-

Add 375 µL of ethyl acetate to the reaction mixture and vortex thoroughly to extract the hippuric acid.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the dried hippuric acid in a known volume of deionized water (e.g., 4 mL).

-

Measure the absorbance of the hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.[4]

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_inhibitor is the absorbance in the presence of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro ACE Inhibition Assay using High-Performance Liquid Chromatography (HPLC)

This method offers a more direct and sensitive quantification of the hippuric acid produced.

Materials:

-

Same as for the spectrophotometric assay.

-

HPLC system with a C18 column and a UV detector.

-

Mobile phase: e.g., a mixture of 10 mM KH2PO4 (pH 3) and methanol (50:50, v/v).[12]

Procedure:

-

Reaction Setup:

-

The enzymatic reaction is carried out as described in the spectrophotometric assay (steps 2.1 to 2.5).

-

-

Sample Preparation for HPLC:

-

After stopping the reaction with HCl, the reaction mixture is filtered through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject a known volume (e.g., 20 µL) of the filtered reaction mixture into the HPLC system.

-

Elute the hippuric acid isocratically with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Detect the hippuric acid peak by monitoring the absorbance at 228 nm.[12]

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated based on the peak area of hippuric acid: % Inhibition = [(Area_control - Area_inhibitor) / Area_control] * 100 where Area_control is the peak area of hippuric acid in the control reaction and Area_inhibitor is the peak area in the presence of this compound.

-

The IC50 value is determined as described for the spectrophotometric assay.

-

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. [Angiotensin-converting enzyme inhibitors: recent therapeutic aspect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of angiotensin peptides by angiotensin converting enzyme 2 (ACE2) and analysis of the effect of excess zinc on ACE2 enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ijrpr.com [ijrpr.com]

- 8. Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 12. idpublications.org [idpublications.org]

An In-Depth Technical Guide to the Synthesis and Chiral Resolution of Benazeprilat

For Researchers, Scientists, and Drug Development Professionals

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] It acts as a prodrug, which is hydrolyzed in the body, primarily in the liver, to its active metabolite, benazeprilat.[3][4] this compound is a potent, non-sulfhydryl ACE inhibitor that blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II.[2][4]

The benazepril molecule possesses two stereogenic centers, leading to four possible stereoisomers. The therapeutically active compound is the (S,S)-enantiomer.[5] Consequently, the stereoselective synthesis or efficient chiral resolution of intermediates is a critical aspect of its manufacturing process. This guide provides a detailed overview of the core synthetic strategies and chiral resolution methodologies for benazepril and its key intermediates.

I. Synthesis of Benazepril

The synthesis of benazepril has been approached through various routes. A key challenge lies in controlling the stereochemistry at the two chiral centers. One notable and convergent strategy involves an asymmetric aza-Michael addition to establish the desired stereochemistry early in the synthesis.

Asymmetric Aza-Michael Addition Route

A formal enantioselective synthesis of benazepril hydrochloride has been reported that utilizes an asymmetric aza-Michael addition as the key step.[6][7] This pathway employs commercially available L-homophenylalanine ethyl ester (LHPE) as a chiral nucleophile to set up the second chiral center.[6]

The key steps in this synthesis are:

-

Preparation of the Michael Acceptor: 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester is prepared from o-nitro-acetophenone and an aqueous solution of glyoxylic acid.[6]

-

Asymmetric Aza-Michael Addition: L-homophenylalanine ethyl ester is added to the Michael acceptor. This reaction's diastereoselectivity is highly dependent on the solvent used.[6]

-

Reductive Cyclization: The nitro group of the coupled product is reduced via hydrogenation with a Palladium-on-carbon (Pd/C) catalyst. The resulting amino group undergoes an in-situ intramolecular reaction with the ester group to form the cyclized (2S,3'S)-caprolactam, a key intermediate for benazepril.[6]

Data on Aza-Michael Addition

The diastereoselectivity of the aza-Michael addition is significantly influenced by the solvent. The ratio of the desired (S,S)-form to the undesired (R,S)-form can be optimized by solvent selection.[6]

| Solvent | Reaction Time (h) | Conversion (%) | Diastereomeric Ratio ((S,S) : (R,S)) |

| CH₂Cl₂ | 24 | >95 | 55 : 45 |

| Toluene | 24 | >95 | 55 : 45 |

| THF | 24 | >95 | 60 : 40 |

| CH₃CN | 24 | >95 | 60 : 40 |

| CH₃OH | 24 | >95 | 70 : 30 |

| C₂H₅OH | 24 | >95 | 75 : 25 |

| Data sourced from a study on the formal synthesis of benazepril HCl.[6] |

II. Chiral Resolution

Given that benazepril contains two chiral centers, obtaining the single, active (S,S)-enantiomer is paramount. While asymmetric synthesis aims to produce the correct isomer directly, many synthetic routes yield mixtures of stereoisomers that require separation.[6] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose.

Chromatographic Resolution using HPLC

Chiral stationary phases (CSPs) are essential for the enantioseparation of benazepril and its intermediates. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have proven effective.[8][9] Another successful approach utilizes protein-based columns like the Chiral AGP (alpha-1-acid glycoprotein) column.[5]

Quantitative Data for Chiral HPLC Separation

The choice of chiral column and mobile phase composition is critical for achieving baseline separation of all four stereoisomers.

| Parameter | HPLC System 1 | HPLC System 2 |

| Column | Chiral AGP (150 x 4.0 mm, 5 µm) | CDMPC |

| Mobile Phase | Phosphate buffer (pH 6.0) / Methanol (80:20, v/v) | Hexane / n-butanol (90:10) |

| Flow Rate | 0.9 mL/min | 0.5 mL/min |

| Temperature | 30°C | 25°C |

| Wavelength | 240 nm | 239 nm |

| Retention Time (S,S) | 6.9 min | - |

| Retention Time (R,R) | 13.0 min | - |

| Retention Time (S,R) | 15.3 min | - |

| Retention Time (R,S) | 25.4 min | - |

| Separation Factor (α) | - | 1.84 (for BTB-C intermediate) |

| Data compiled from studies on benazepril isomerism and intermediate separation.[5][8] |

Dynamic Kinetic Resolution (DKR)

For certain intermediates, dynamic kinetic resolution offers a more efficient alternative to classical resolution, with a theoretical yield of up to 100%.[10] In this process, a racemic starting material undergoes a reaction where one enantiomer reacts faster than the other. Simultaneously, the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture. This allows for the complete conversion of the racemate into a single, desired stereoisomeric product. This technique has been applied to the synthesis of a benazepril intermediate, where the desired (S,S) isomer is less soluble and precipitates from the solution, driving the equilibrium.[10]

III. Experimental Protocols

Protocol 1: Synthesis of (2S,3'S)-caprolactam (8)

This protocol describes the reductive cyclization of the aza-Michael addition product to form a key benazepril intermediate.[6]

-

Hydrogenation: To a solution of the Michael addition product (diastereomeric mixture 7, 1.0 mmol) in THF (20 mL) in a pressure vessel, add 5% Pd/C (0.14 g).

-

First Hydrogenation Stage: Hydrogenate the mixture at 40°C under 150 psi of H₂ for 24 hours. This step reduces the nitro group.

-

Acidification and Second Hydrogenation: Add 1 N HCl (6 mL) to the reaction mixture and continue hydrogenation at 40°C under 150 psi of H₂ for another 16 hours. This facilitates the cyclization.

-

Work-up: Filter the reaction mixture to remove the catalyst. Basify the filtrate with a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, dry with MgSO₄, and concentrate. The crude product is then purified by flash column chromatography to afford the title compound (8) as a pale yellow solid.[6]

Protocol 2: Chiral HPLC Separation of Benazepril Stereoisomers

This protocol provides a validated method for the separation of all four stereoisomers of benazepril hydrochloride.[5]

-

System Preparation: Equip an HPLC system with a Chiral AGP column (150 x 4.0 mm, 5 µm) and a UV detector set to 240 nm.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing a phosphate buffer (pH = 6.0) with methanol in an 80:20 (v/v) ratio.

-

Sample Preparation: Dissolve the benazepril hydrochloride sample in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm membrane filter.

-

Chromatographic Conditions:

-

Set the column temperature to 30°C.

-

Set the mobile phase flow rate to 0.9 mL/min.

-

Set the injection volume to 20 µL.

-

-

Analysis: Inject the prepared sample and record the chromatogram. The expected retention times are approximately 6.9 min (S,S), 13.0 min (R,R), 15.3 min (S,R), and 25.4 min (R,S).[5]

Protocol 3: Chiral TLC Separation of Benazepril Stereoisomers

This protocol describes a thin-layer chromatography method for identifying the stereoisomers.[5]

-

Plate and Mobile Phase: Use a pre-coated Chiralplate. Prepare the mobile phase with methanol, acetonitrile, and 1 mM copper(II) acetate in a 4:2:4 (v/v/v) ratio. Saturate the developing chamber with glacial acetic acid for 1 hour prior to use.

-

Sample Application: Spot the sample solution onto the TLC plate.

-

Development: Develop the plate in the prepared chamber until the solvent front reaches the desired height.

-

Visualization: Visualize the spots under UV light.

-

Analysis: Calculate the Rf values. Expected values are approximately 0.44 (S,S), 0.42 (R,R), 0.36 (S,R), and 0.31 (R,S).[5]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. ijrpr.com [ijrpr.com]

- 3. Benazepril Hydrochloride | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

The Metabolic Journey of Benazepril: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension. Understanding the metabolic fate of benazepril is critical for drug development, clinical pharmacology, and optimizing therapeutic outcomes. This document details the metabolic pathways, involved enzymes, quantitative data, and the experimental methodologies used to elucidate these processes.

Introduction

Benazepril is a prodrug that, upon oral administration, undergoes extensive metabolism to its pharmacologically active form, benazeprilat. This biotransformation is essential for its therapeutic efficacy in inhibiting ACE and thereby modulating the renin-angiotensin-aldosterone system. The primary metabolic pathways involve hydrolysis and glucuronidation, occurring predominantly in the liver.

In Vivo Metabolism

Following oral administration, benazepril is rapidly absorbed and undergoes significant first-pass metabolism in the liver.[1][2] The primary metabolic event is the cleavage of the ester group of benazepril to form its active dicarboxylic acid metabolite, this compound.[1][2] Both benazepril and this compound can also undergo Phase II metabolism through glucuronidation prior to their elimination.[3]

Quantitative Analysis of Urinary Metabolites

The in vivo metabolism of benazepril has been quantified by analyzing the urinary excretion of the parent drug and its metabolites. The data underscores that benazepril is almost completely metabolized, with this compound being the major metabolite.

| Metabolite | Percentage of Administered Dose Excreted in Urine |

| This compound | ~20% |

| Benazepril Glucuronide | ~4% |

| This compound Glucuronide | ~8% |

Data sourced from a product monograph.

In Vitro Metabolism

In vitro studies using human liver preparations, such as microsomes, have been instrumental in elucidating the specific enzymes and mechanisms involved in benazepril metabolism. These studies confirm that the liver is the principal site of benazepril's biotransformation.

Hydrolysis to this compound

The conversion of benazepril to its active metabolite, this compound, is a hydrolysis reaction catalyzed by carboxylesterases. Specifically, human carboxylesterase 1 (hCE1), a major hydrolase in the human liver, has been identified as the key enzyme responsible for this activation step.

Glucuronidation

Both benazepril and this compound are substrates for Phase II conjugation reactions, specifically glucuronidation. This process is mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion. While it is known that UGTs are involved, the specific isoforms responsible for the glucuronidation of benazepril and this compound have not been definitively identified in the reviewed literature.

Metabolic Pathways and Experimental Workflows

To visualize the metabolic transformations and the experimental approaches used to study them, the following diagrams are provided.

Metabolic pathway of benazepril.

Experimental workflow for in vitro metabolism studies.

Experimental Protocols

The following sections outline representative methodologies for studying the in vitro metabolism of benazepril.

In Vitro Hydrolysis of Benazepril in Human Liver Microsomes

This protocol is a representative example for assessing the conversion of benazepril to this compound.

Materials:

-

Benazepril

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (optional, as a control for CYP-mediated metabolism)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (typically at a protein concentration of 0.5 mg/mL), and benazepril (e.g., at a final concentration of 1-10 µM).[1]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the substrate (benazepril).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the concentrations of benazepril and the newly formed this compound.

In Vitro Glucuronidation Assay

This protocol is designed to investigate the formation of benazepril and this compound glucuronides.

Materials:

-

Benazepril or this compound

-

Pooled human liver microsomes (HLM)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Alamethicin (a pore-forming agent to activate UGTs)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Microsome Activation: Pre-treat the human liver microsomes with alamethicin to expose the UGT active sites within the microsomal lumen.

-

Preparation of Incubation Mixture: Prepare the incubation mixture containing Tris-HCl buffer, activated microsomes, MgCl₂, the substrate (benazepril or this compound), and UDPGA.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Termination and Sample Processing: Terminate the reaction and process the samples as described in the hydrolysis protocol.

-

Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the formation of the respective glucuronide conjugates.

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of benazepril and its metabolites in biological matrices.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often utilized.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally effective for these compounds.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Conclusion

The metabolism of benazepril is a well-defined process characterized by its efficient conversion to the active metabolite, this compound, primarily through hydrolysis mediated by carboxylesterase 1 in the liver. Both the parent drug and its active metabolite undergo further glucuronidation, facilitating their elimination. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals working with benazepril and other ester prodrugs. Further research to identify the specific UGT isoforms involved in benazepril and this compound glucuronidation would provide a more complete understanding of its metabolic profile and potential for drug-drug interactions.

References

- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of lercanidipine, benazepril and this compound in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benazeprilat Pharmacokinetics and Pharmacodynamics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril, in various animal models. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and preclinical studies.

Introduction

Benazepril is a prodrug that is rapidly absorbed and metabolized in vivo to its active form, this compound. This compound is a potent and selective inhibitor of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. Benazepril is widely used in veterinary medicine for the treatment of heart failure, hypertension, and chronic kidney disease in species such as dogs and cats. Understanding its pharmacokinetic and pharmacodynamic profile in different animal models is crucial for dose optimization and predicting clinical efficacy and safety.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in several animal species. The following tables summarize key pharmacokinetic parameters after oral administration of benazepril hydrochloride.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| ~0.5 (single) | - | 1.25 | - | 11.7 (terminal) | [1] |

| ~0.5 (repeated) | - | 1.25 | - | 19.0 (terminal) | [1] |

| 0.125 - 1.0 (single) | - | ~2 | - | - | |

| 0.125 - 1.0 (repeated) | - | ~2 | - | 12 (effective accumulation) |

Table 2: Pharmacokinetic Parameters of this compound in Cats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| 0.25, 0.5, 1.0 (single) | - | ~2 | - | 2.4 (initial), 27.7 (terminal) | |

| 0.25, 0.5, 1.0 (repeated) | - | - | - | - | |

| 1.0 (IV this compound) | - | - | - | ~1.0 (free this compound) | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Other Species

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| Rat | 0.1 - 10 (oral benazepril) | Oral | - | - | - | - | [3] |

| Baboon | 2.5 - 3 (oral benazepril) | Oral | - | - | - | - | |

| Horse | 0.25, 0.5, 1.0 (oral benazepril) | Oral | - | - | - | - |

Note: Detailed quantitative data for rats and baboons are limited in the reviewed literature. The provided references indicate that studies have been conducted, but specific PK values for this compound were not consistently reported in the abstracts.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the inhibition of angiotensin-converting enzyme (ACE) activity. This leads to a reduction in angiotensin II levels and subsequent downstream effects on blood pressure and aldosterone secretion.

Table 4: Pharmacodynamic Parameters of this compound

| Species | Dose (mg/kg) | Effect | Duration of Action | Reference |

| Dog | ~0.5 | >85% ACE inhibition | 24 h | [1] |

| Dog | 0.25 - 1.0 | Indistinguishable ACE inhibition at peak and trough | - | [4] |

| Cat | 0.25 - 1.0 | >90% ACE inhibition | 24 h | |

| Horse | 1.0 | 50-88% ACE inhibition | 48 h |

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the RAAS pathway and the mechanism of action of this compound as an ACE inhibitor.

References

- 1. Pharmacokinetics of the angiotensin-converting-enzyme inhibitor, benazepril, and its active metabolite, this compound, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

In-Depth Technical Guide: Benazeprilat's Binding Affinity to Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of benazeprilat, the active metabolite of the prodrug benazepril, to the angiotensin-converting enzyme (ACE). Benazepril is a widely prescribed medication for the treatment of hypertension and heart failure.[1] Its therapeutic efficacy is directly linked to the potent and specific inhibition of ACE by this compound.[2] This document delves into the quantitative binding data, the experimental protocols used to determine these parameters, and the molecular interactions governing this critical drug-target engagement.

Quantitative Binding Affinity of this compound to ACE

This compound exhibits a high binding affinity for angiotensin-converting enzyme, leading to potent inhibition of its activity. The binding affinity is typically quantified using parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).

A study involving cats reported a dissociation constant (Kd) of approximately 3.5 mmol/L and an IC50 of approximately 4.3 mmol/L for this compound's binding to ACE.[3] It is important to note that the units reported in this particular study (mmol/L) are unusually high for a potent enzyme inhibitor and may require further contextual interpretation or conversion for direct comparison with other ACE inhibitors, which typically exhibit affinities in the nanomolar (nmol/L) or micromolar (µmol/L) range.

| Parameter | Reported Value | Species | Notes |

| Kd | ~3.5 mmol/L | Cat | Reflects the equilibrium between the this compound-ACE complex and its dissociated components.[3] |

| IC50 | ~4.3 mmol/L | Cat | Represents the concentration of this compound required to inhibit 50% of ACE activity under the specified experimental conditions.[3] |

Table 1: Reported Binding Affinity Data for this compound and ACE

Mechanism of Action and Signaling Pathway

Benazepril is a prodrug that is rapidly absorbed and subsequently hydrolyzed, primarily in the liver, to its active form, this compound.[1] this compound is a non-sulfhydryl ACE inhibitor that competitively blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2] This inhibition of ACE is the central mechanism of action for the therapeutic effects of benazepril.

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[4][5] ACE is a key enzyme in this pathway.

Experimental Protocols for Determining Binding Affinity

The binding affinity and inhibitory potential of this compound against ACE are determined using various in vitro enzyme inhibition assays. A common approach involves monitoring the enzymatic activity of ACE in the presence and absence of the inhibitor.

Enzyme Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL)

A widely used method for assessing ACE inhibition is a continuous spectrophotometric assay using the synthetic substrate hippuryl-histidyl-leucine (HHL).[6][7]

Principle: ACE cleaves HHL to release hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified, and the reduction in its formation in the presence of an inhibitor reflects the inhibitory activity.

Detailed Protocol:

-

Reagent Preparation:

-

ACE Solution: A solution of purified ACE (e.g., from rabbit lung) is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2).

-

Substrate Solution: A solution of HHL is prepared in the same buffer.

-

Inhibitor Solutions: A series of dilutions of this compound are prepared in the assay buffer.

-

Stopping Reagent: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

-

Assay Procedure:

-

In a microcentrifuge tube, add the ACE solution and an aliquot of the this compound solution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stopping reagent (1 M HCl).

-

Extract the hippuric acid produced into ethyl acetate by vigorous vortexing followed by centrifugation to separate the phases.

-

Transfer a portion of the ethyl acetate layer to a quartz cuvette.

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

The percentage of ACE inhibition is calculated for each this compound concentration relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Molecular Interaction and Binding Site

While a crystal structure of the this compound-ACE complex is not publicly available, insights into its binding can be inferred from molecular modeling studies and the structures of other ACE inhibitors in complex with the enzyme.[8] ACE possesses two homologous catalytic domains, the N-domain and the C-domain, both of which are targeted by many ACE inhibitors.

Molecular docking studies of various ACE inhibitors reveal key interactions within the enzyme's active site.[9] These typically involve:

-

Coordination with the Zinc Ion: The active site of ACE contains a catalytic zinc ion (Zn²⁺), which is crucial for its enzymatic activity. The carboxylate group of this compound is predicted to form a strong ionic interaction with this zinc ion.

-

Hydrogen Bonding: The inhibitor forms multiple hydrogen bonds with amino acid residues in the active site, such as histidine and glutamine, which stabilize the binding.

-

Hydrophobic Interactions: The phenyl group of this compound likely engages in hydrophobic interactions with nonpolar residues within a hydrophobic pocket of the active site, further enhancing binding affinity.

A study investigating the binding of benazepril to bovine serum albumin (BSA) through molecular simulation and spectroscopic methods indicated that the interaction is spontaneous and driven by van der Waals forces and hydrogen bonding.[2] While BSA is not the therapeutic target, this study provides insights into the types of intermolecular forces benazepril and its active metabolite can form.

Conclusion

This compound is a potent inhibitor of angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system. Its high binding affinity, governed by interactions with the catalytic zinc ion and key amino acid residues in the active site, leads to effective blockade of angiotensin II production and a subsequent reduction in blood pressure. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this interaction, which is fundamental to the research and development of ACE inhibitors. Further studies, particularly those elucidating the precise structural details of the this compound-ACE complex and its differential binding to the N- and C-domains, will continue to refine our understanding of this important therapeutic agent.

References

- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multi-spectroscopic approaches and molecular simulation research of the intermolecular interaction between the angiotensin-converting enzyme inhibitor (ACE inhibitor) benazepril and bovine serum albumin (BSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zerotofinals.com [zerotofinals.com]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. Determination of the angiotensin converting enzyme inhibitor this compound in plasma and urine by an enzymic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 8. researchgate.net [researchgate.net]

- 9. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Studies of Benazepril Efficacy: A Technical Guide

This technical guide provides an in-depth overview of the early-phase clinical studies investigating the efficacy of benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in the therapeutic action of benazepril.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2] this compound inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II elevates blood pressure through multiple mechanisms, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased sympathetic nervous system activity.[3][4]

By inhibiting ACE, this compound decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a reduction in blood pressure.[2][3] ACE, also known as kininase II, is also responsible for the degradation of bradykinin, a potent vasodilator.[1] Therefore, ACE inhibition by this compound also leads to increased levels of bradykinin, which may further contribute to its antihypertensive effect.[1][5]

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Benazepril.

Pharmacokinetics of Benazepril and this compound

The pharmacokinetic properties of benazepril and its active metabolite, this compound, are summarized in the table below. Benazepril is readily absorbed and quickly converted to this compound.[2][4] While food does not significantly affect the bioavailability of benazepril, it can delay the time to peak plasma concentration of this compound.[4][6]

| Parameter | Benazepril | This compound | Reference |

| Absorption | |||

| Bioavailability | At least 37% | - | [2] |

| Time to Peak Plasma Concentration (Fasting) | 0.5 - 1 hour | 1 - 2 hours | [2][4][6] |

| Time to Peak Plasma Concentration (With Food) | - | 2 - 4 hours | [4][6] |

| Distribution | |||

| Protein Binding | ~96.7% | ~95.3% | [2][4] |

| Metabolism | |||

| Primary Site | Liver (cleavage of ester group) | - | [1][2][4] |

| Elimination | |||

| Half-life (effective) | - | 10 - 11 hours | [4] |

| Primary Route | Renal | Renal | [2][4] |

Experimental Protocols in Early-Phase Efficacy Studies

Early-phase clinical trials of benazepril for hypertension typically involved dose-ranging studies to establish the effective dose and characterize the dose-response relationship. These studies were often randomized, double-blind, and placebo-controlled.

Example Experimental Protocol: Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study

-

Objective: To evaluate the dose-response relationship, efficacy, and safety of once-daily oral benazepril in patients with mild to moderate essential hypertension.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[7][8]

-

Patient Population: Adult patients (e.g., aged 21-80 years) with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure of 95-114 mmHg).[7][8]

-

Intervention: Patients are randomized to receive one of several doses of benazepril (e.g., 2 mg, 5 mg, 10 mg, 20 mg), placebo, or an active comparator (e.g., hydrochlorothiazide 25 mg) once daily for a specified duration (e.g., 4 weeks).[8]

-

Outcome Measures:

-

Primary Efficacy Endpoint: Change from baseline in sitting diastolic blood pressure at the end of the treatment period.[7]

-

Secondary Efficacy Endpoints: Change from baseline in sitting systolic blood pressure, response rate (proportion of patients achieving a target diastolic blood pressure of <90 mmHg or a reduction of ≥10 mmHg).[9]

-

Safety Assessments: Monitoring of adverse events, physical examinations, and clinical laboratory tests (e.g., serum creatinine, potassium).[4]

-

Caption: A typical experimental workflow for a dose-ranging clinical trial of Benazepril.

Efficacy of Benazepril in Early-Phase Clinical Trials

Multiple early-phase clinical studies have demonstrated the dose-dependent efficacy of benazepril in reducing blood pressure in patients with mild to moderate hypertension.[10] A summary of the findings from a representative dose-ranging study is presented below.

| Treatment Group (once daily) | Mean Change in Sitting Systolic Blood Pressure (mmHg) | Mean Change in Sitting Diastolic Blood Pressure (mmHg) | Reference |

| Placebo | - | - | [8] |

| Benazepril 2 mg | Not significantly different from placebo | Not significantly different from placebo | [8] |

| Benazepril 5 mg | Not significantly different from placebo | Not significantly different from placebo | [8] |

| Benazepril 10 mg | Not significantly different from placebo | Not significantly different from placebo | [8] |

| Benazepril 20 mg | -12.2 | -7.7 | [8] |

| Hydrochlorothiazide 25 mg | -13.4 | -7.5 | [8] |

A systematic review of several controlled clinical studies involving 803 patients established a dose-response relationship for benazepril over the range of 10 mg to 80 mg administered once daily.[10] The initial recommended dosage based on these trials is 10 mg once daily, with additional antihypertensive effects observed at higher doses.[10] The antihypertensive effect of benazepril persists over the 24-hour dosing interval.[10]

References

- 1. PathWhiz [smpdb.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 4. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. drugs.com [drugs.com]

- 7. Once-daily treatment of patients with hypertension: a placebo-controlled study of amlodipine and benazepril vs amlodipine or benazepril alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of benazepril, a new angiotensin-converting enzyme inhibitor, in mild to moderate essential hypertension: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Dose-response studies with benazepril in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Activity Relationship of Benazeprilat Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, will focus on the known structural features of benazeprilat essential for its ACE inhibitory activity, drawing parallels from the broader understanding of the SAR of ACE inhibitors. We will also present a hypothetical framework for a SAR study of this compound analogues, including proposed experimental protocols and visualizations, to serve as a blueprint for future research in this area.

Introduction to this compound and its Mechanism of Action

Benazepril is an effective medication for the treatment of hypertension and congestive heart failure.[3][4] It functions as a prodrug, undergoing enzymatic hydrolysis in the liver to yield its active metabolite, this compound. This compound is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE).[3]

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][5] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2][5]

The interaction between this compound and the active site of ACE is crucial for its inhibitory effect. Understanding the structural features of this compound that govern this interaction is fundamental to the design of novel and potentially improved ACE inhibitors.

Core Structural Features of this compound for ACE Inhibition

The chemical structure of this compound reveals several key functional groups that are critical for its binding to the ACE active site. These features are common among many dicarboxylate-containing ACE inhibitors.

Hypothetical Structural Activity Relationship of this compound Analogues

To illustrate the principles of SAR, the following table presents a hypothetical series of this compound analogues and their predicted ACE inhibitory activity. This data is not based on experimental results but is intended to demonstrate how structural modifications could be systematically evaluated.

| Analogue | R1 Group (Carboxylate Bioisostere) | R2 Group (Side Chain) | Predicted ACE Inhibition (IC50, nM) |

| This compound | -COOH | -CH2CH2Ph | 1-10 (High Potency) |

| Analogue 1 | -PO3H2 | -CH2CH2Ph | 10-50 (Moderate Potency) |

| Analogue 2 | -SO3H | -CH2CH2Ph | 50-100 (Lower Potency) |

| Analogue 3 | -COOH | -CH2-Cyclohexyl | 5-20 (High Potency) |

| Analogue 4 | -COOH | -CH3 | >1000 (Low Potency) |

| Analogue 5 | -COOCH3 | -CH2CH2Ph | >1000 (Inactive - Prodrug form) |

Experimental Protocols for SAR Studies of this compound Analogues

A systematic SAR study would involve the synthesis of a library of this compound analogues followed by their biological evaluation.

General Synthesis of this compound Analogues

The synthesis of this compound analogues would likely follow a convergent synthetic strategy, similar to the established synthesis of benazepril.[6][7][8] A key intermediate would be the bicyclic lactam core, which can be coupled with various amino acid derivatives to introduce diversity at the R2 side chain. Modifications to the carboxylate group (R1) could be achieved by using different protected amino acid precursors.

A generalized synthetic workflow is depicted below:

ACE Inhibition Assay

The inhibitory activity of the synthesized analogues against ACE would be determined using an in vitro enzymatic assay. A common method involves a fluorometric or spectrophotometric measurement of the product of ACE-catalyzed hydrolysis of a synthetic substrate.

Protocol for Fluorometric ACE Inhibition Assay:

-

Reagents and Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)

-

Fluorogenic Substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

-

Test Compounds (this compound Analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Reference Inhibitor (e.g., Captopril or this compound)

-

96-well black microplates

-

Fluorometric microplate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

In a 96-well plate, add a small volume of the test compound or reference inhibitor solution to each well. Include a control with only buffer and a positive control with a known inhibitor.

-

Add the ACE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm).

-

The rate of the reaction is proportional to the ACE activity.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

The experimental workflow for the ACE inhibition assay can be visualized as follows:

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by modulating the RAAS. Understanding this signaling pathway is crucial for comprehending the drug's mechanism of action and for the rational design of new inhibitors.

Future Directions

The development of new ACE inhibitors with improved pharmacokinetic profiles, enhanced tissue penetration, or reduced side effects remains an active area of research. A thorough SAR study of this compound analogues could provide valuable insights for the design of such novel therapeutic agents. Future research should focus on:

-

Systematic Synthesis and Evaluation: The synthesis and in vitro testing of a diverse library of this compound analogues are paramount to establishing a quantitative SAR.

-

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to rationalize the experimental findings and to guide the design of more potent analogues.

-

In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models of hypertension to evaluate their efficacy, pharmacokinetics, and safety profiles.

By combining synthetic chemistry, in vitro pharmacology, and computational modeling, a comprehensive understanding of the structural requirements for potent ACE inhibition by this compound analogues can be achieved, paving the way for the development of next-generation antihypertensive drugs.

References

- 1. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. manasalifesciences.com [manasalifesciences.com]

- 5. drugs.com [drugs.com]

- 6. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Benazeprilat Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and byproducts of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, benazepril. Understanding the stability of benazepril and the formation of its degradants is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document details the primary degradation routes under various stress conditions, outlines the experimental protocols for forced degradation studies, and presents available quantitative data.

Core Degradation Pathways of Benazepril

Benazepril, a prodrug, primarily degrades via hydrolysis of its ethyl ester group to form its active metabolite, this compound.[1][2][3] This is the main pathway observed under both in vivo metabolic conditions and in vitro hydrolytic stress (acidic and basic).[1][3] However, benazepril also undergoes degradation through other pathways, including oxidation, photolysis, and thermal stress, leading to the formation of various byproducts.[2]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for benazepril.

-

Acidic and Basic Hydrolysis: In both acidic and basic media, the primary degradation event is the cleavage of the ester bond of benazepril to yield this compound.[3]

-

Enzymatic Hydrolysis: In vivo, this conversion is facilitated by hepatic enzymes.[4]

Photochemical Degradation

Benazepril is susceptible to degradation upon exposure to light, particularly under acidic and neutral pH conditions. This leads to the formation of multiple minor degradation products in addition to this compound.[1][2]

Oxidative Degradation

Forced degradation studies have shown that benazepril degrades in the presence of oxidizing agents.

Thermal Degradation

Thermal stress can also induce the degradation of benazepril.

This compound and its Degradation Byproducts

While this compound is the primary product of benazepril degradation, several other byproducts have been identified under forced degradation conditions. A pivotal study by Narayanam et al. (2013) comprehensively characterized these degradation products using advanced hyphenated analytical techniques.[1]

Table 1: Summary of Benazepril Degradation Byproducts

| Degradation Condition | Major Byproduct | Minor Byproducts |

| Hydrolysis (Acidic & Basic) | This compound | - |

| Photochemical (Acidic & Neutral) | This compound | Multiple minor degradation products |

| Oxidative | Not specified in detail in abstracts | Not specified in detail in abstracts |

| Thermal | Not specified in detail in abstracts | Not specified in detail in abstracts |

Note: Detailed structural information for many of the minor byproducts is often proprietary or not fully disclosed in publicly available literature. The work of Narayanam et al. provides the most comprehensive characterization to date.

Degradation Pathways Visualization

The following diagrams illustrate the key degradation pathways of benazepril.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on benazepril, based on methodologies cited in the literature.

General Preparation

A stock solution of benazepril hydrochloride is typically prepared in a suitable solvent such as methanol or a mixture of methanol and water.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

Treat the benazepril stock solution with 0.1 M hydrochloric acid.[3]

-

Incubate the solution at elevated temperatures (e.g., 50-63°C) for a specified period.[3]

-

At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Treat the benazepril stock solution with 0.1 N sodium hydroxide.

-

Maintain the solution at room temperature or elevated temperatures for a defined duration.

-

Withdraw samples at intervals, neutralize with a suitable acid (e.g., 0.1 N hydrochloric acid), and prepare for analysis.

-

-

Neutral Hydrolysis:

-

Dissolve benazepril in purified water.

-

Reflux the solution at a specified temperature for a set time.

-

Cool the solution and dilute for analysis.

-

Oxidative Degradation

-

Treat the benazepril stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature or a controlled elevated temperature for a specified time.

-

Withdraw samples and dilute for analysis.

Photolytic Degradation

-

Expose the benazepril solution (in transparent containers) to a light source providing an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil).

-

Analyze the samples at appropriate time points.

Thermal Degradation

-

Place the solid benazepril drug substance or its solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.

-

For solid samples, dissolve in a suitable solvent after exposure.

-

Dilute the samples for analysis.

Quantitative Data from Forced Degradation Studies

Quantitative data on the formation of this compound and other degradation products is often specific to the experimental conditions and is not always extensively reported in publicly available literature. The following table summarizes conceptual quantitative findings based on available information.

Table 2: Illustrative Quantitative Degradation Data for Benazepril

| Stress Condition | Duration | Temperature | Analyte | % Degradation | Reference |

| Acid Hydrolysis (0.1 M HCl) | Variable | 50-63°C | Benazepril | Kinetic data available | [3] |

| Base Hydrolysis (0.1 N NaOH) | Variable | Room Temp | Benazepril | Follows pseudo-first-order kinetics | |

| Oxidative (3% H₂O₂) | 48 hours | 25°C | Benazepril | ~11% | |

| Thermal | Variable | 80°C | Benazepril | Significant degradation observed | |

| Photolytic | ICH Q1B | Ambient | Benazepril | Degradation observed |

Note: The percentages are illustrative and can vary significantly based on the precise experimental setup.

Degradation of this compound

Information regarding the subsequent degradation of this compound itself is limited in the reviewed literature. Most stability studies focus on the degradation of the parent drug, benazepril. It is plausible that under harsh stress conditions (e.g., strong oxidation, high-intensity photolysis), the this compound molecule could undergo further degradation, potentially involving the benzazepine ring or the amino acid side chain. However, specific degradation products and pathways for this compound have not been extensively characterized in the available scientific literature. Further research in this area is warranted to fully understand the complete degradation profile of benazepril and its active metabolite.

Analytical Methodologies for Degradation Product Analysis

The identification and quantification of benazepril and its degradation products are primarily achieved using advanced chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating benazepril from its byproducts. Reversed-phase columns (e.g., C18) are commonly employed with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[1] UV detection is typically set around 240 nm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation information.[1][2] High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MSn) are used for accurate mass measurements and detailed structural elucidation.[1]

-

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For definitive structure confirmation of novel degradation products, LC-NMR is a powerful tool that provides detailed information about the chemical structure of the isolated compounds.[1][2]

Conclusion

The degradation of benazepril is a multifaceted process, with hydrolysis to this compound being the predominant pathway. However, exposure to light, oxidative stress, and heat can lead to the formation of a more complex degradation profile. The comprehensive characterization of these degradation products, as pioneered by researchers like Narayanam and colleagues, is essential for the development of stable and safe pharmaceutical products. While significant progress has been made in identifying the degradation byproducts of benazepril, further investigation into the degradation kinetics under various conditions and the potential degradation of this compound itself would provide a more complete understanding of the stability of this important therapeutic agent.

References

Methodological & Application

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Benazeprilat in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension, heart failure, and diabetic kidney disease.[1] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Benazeprilat.[2][3] this compound is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[1] This inhibition leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion.[1]

Given that this compound is the pharmacologically active moiety, its accurate quantification in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and high throughput.[5][6]

This application note details a validated HPLC-MS/MS method for the reliable determination of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and has been validated according to the general principles outlined in the FDA guidelines for bioanalytical method validation.[7][8]

Materials and Methods

Chemicals and Reagents

-

This compound reference standard (>98% purity)

-

Moexipril (Internal Standard, IS) (>98% purity)

-

HPLC-grade Methanol (Sigma-Aldrich)

-

HPLC-grade Acetonitrile (Sigma-Aldrich)

-

Formic acid, LC-MS grade (Sigma-Aldrich)

-

Ultrapure water (Milli-Q® system)

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent, or Waters)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, or Agilent) equipped with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Pipettes and general laboratory consumables

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Stock solutions of this compound and the internal standard (IS), Moexipril, were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: A series of working solutions for calibration standards and quality controls were prepared by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

-

Calibration Standards (CS) and Quality Control (QC) Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate working solutions to achieve final concentrations over a specified range (e.g., 5-200 ng/mL).[6] Quality control samples were prepared similarly at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Protocol

A simple protein precipitation method was used for plasma sample extraction.[6][9]

-

Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (Moexipril).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for injection.

Experimental Workflow Diagram

Caption: Workflow for plasma sample preparation and HPLC-MS/MS analysis.

Instrumentation and Conditions

The analysis was performed using an HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Conditions

| Parameter | Setting |

|---|---|

| Column | C18 Sunfire (e.g., 100 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Composition | Isocratic: 70% A : 30% B[6] |

| Flow Rate | 0.8 mL/min[6] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[10] |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| MRM Transitions | |

| This compound | m/z 397.5 → 224.2 (Quantifier) m/z 397.5 → 91.1 (Qualifier) |

| Moexipril (IS) | m/z 475.3 → 204.2 (Quantifier) |

Note: MRM transitions should be optimized for the specific instrument used. The values provided are representative.[5]

Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.[8][11]

Selectivity

Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the IS, confirming the method's selectivity.

Linearity and Range

The calibration curve was linear over the concentration range of 5–200 ng/mL for this compound in human plasma.[6]

Table 3: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Linearity Range | 5–200 ng/mL |

| Regression Equation | y = 0.0171x + 0.0025 |

| Correlation Coefficient (r²) | > 0.998 |

| Weighting | 1/x² |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels in replicates (n=6) on three different days.

Table 4: Intra- and Inter-day Precision and Accuracy

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 5 | 6.8 | 104.5 | 8.2 | 102.1 |

| LQC | 15 | 5.1 | 98.7 | 6.5 | 101.3 |

| MQC | 75 | 4.5 | 101.2 | 5.3 | 99.5 |

| HQC | 150 | 3.9 | 97.8 | 4.8 | 98.9 |

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[8]

Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 5: Recovery and Matrix Effect

| QC Level | Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| LQC | 15 | 88.5 | 96.2 |

| HQC | 150 | 91.2 | 98.1 |

| IS | 100 | 90.4 | 97.5 |

Results indicate consistent recovery and minimal ion suppression or enhancement.

Stability

The stability of this compound in plasma was evaluated under various storage and handling conditions.

Table 6: Stability Summary (LQC and HQC)

| Condition | Duration | Stability (% of Nominal) |

|---|---|---|

| Bench-top | 6 hours at Room Temp. | 95.8% - 99.1% |

| Freeze-Thaw | 3 cycles (-80°C to RT) | 94.5% - 98.3% |

| Long-term | 30 days at -80°C | 96.2% - 101.4% |

| Autosampler | 24 hours at 10°C | 97.1% - 100.5% |